molecular formula C9H10F3N3O B1395075 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine CAS No. 1215530-49-6

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Cat. No.: B1395075
CAS No.: 1215530-49-6
M. Wt: 233.19 g/mol
InChI Key: VIPHEDLEIVEIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a sophisticated bifunctional heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure strategically incorporates two privileged motifs: a pyridazine ring bearing a metabolically stable trifluoromethyl group, and a morpholine ring. The trifluoromethylpyridazine moiety is a recognized key structural element in active pharmaceutical and agrochemical ingredients, prized for its ability to influence a compound's physicochemical properties, bioavailability, and metabolic stability . The morpholine ring is another prevalent pharmacophore known to contribute favorably to a molecule's solubility and pharmacokinetic profile, and is frequently incorporated into bioactive molecules, including antimicrobial agents . This combination makes the compound a highly versatile and valuable building block for drug discovery programs. It serves as a critical synthetic intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) during lead optimization cycles. Researchers can utilize this scaffold to develop novel chemical entities for various therapeutic areas. While the specific biological activity of this exact compound may be under investigation, its structural features align with those explored in the development of potent bioactive molecules, including anticryptosporidial agents . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHEDLEIVEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound represents a strategic scaffold in medicinal chemistry, combining the metabolic stability of the trifluoromethyl group with the solubility-enhancing properties of the morpholine ring, all anchored on a bioisosteric pyridazine core.

Property Technical Specification
CAS Registry Number 1215530-49-6
IUPAC Name 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Molecular Formula C

H

F

N

O
Molecular Weight 233.19 g/mol
Exact Mass 233.0776
SMILES FC(F)(F)c1ccc(nn1)N2CCOCC2
Physical State Solid (typically off-white to pale yellow powder)
Predicted LogP ~1.4 – 1.8 (Moderate Lipophilicity)
H-Bond Acceptors 5 (3 N, 1 O, 1 F-cluster interaction)
H-Bond Donors 0
Structural Significance

The pyridazine core (1,2-diazine) serves as a privileged scaffold, offering distinct advantages over phenyl or pyridine analogs:

  • Electronic Deficit : The electron-deficient nature of the pyridazine ring lowers the pKa of the morpholine nitrogen, reducing non-specific protein binding.

  • Dipole Moment : The adjacent nitrogen atoms create a significant dipole, enhancing aqueous solubility compared to pyrazine or pyrimidine isomers.

  • Metabolic Blockade : The trifluoromethyl (-CF

    
    ) group at the C6 position blocks metabolic oxidation (e.g., by CYP450s) at a typically vulnerable site, extending the compound's half-life (
    
    
    
    ).

Synthetic Pathways & Methodology

The synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is classically achieved via Nucleophilic Aromatic Substitution (S


Ar) . The electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron deficiency of the pyridazine ring, activates the C3-position for nucleophilic attack by the morpholine amine.
Reaction Scheme (S Ar)

Synthesis SM1 3-Chloro-6-(trifluoromethyl)pyridazine (CAS 35857-89-7) TS Meisenheimer-like Complex SM1->TS + Morpholine SM2 Morpholine (CAS 110-91-8) SM2->TS Reagents Base: K2CO3 or DIPEA Solvent: MeCN or DMF Temp: 60-80°C Reagents->TS Product 4-[6-(Trifluoromethyl) pyridazin-3-yl]morpholine TS->Product - HCl

Figure 1: S


Ar synthetic pathway. The electron-deficient pyridazine ring facilitates the displacement of the chloride leaving group.
Detailed Protocol

Objective : Synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine on a gram scale.

  • Preparation : Charge a reaction vessel with 3-chloro-6-(trifluoromethyl)pyridazine (1.0 equiv) and anhydrous acetonitrile (MeCN) or DMF (10 volumes).

  • Base Addition : Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.0 equiv) or Diisopropylethylamine (DIPEA) (1.5 equiv). The inorganic base is preferred for ease of workup.
  • Nucleophile Addition : Add Morpholine (1.1 equiv) dropwise.

  • Reaction : Heat the mixture to 60–80°C for 4–6 hours. Monitor via LC-MS (Target mass: 234.2 [M+H]

    
    ).
    
  • Workup :

    • Cool to room temperature.

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.[1]

  • Purification : Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

Medicinal Chemistry Applications

This compound is rarely a final drug but serves as a critical Fragment-Based Drug Discovery (FBDD) hit or a scaffold for specific therapeutic targets.

Bioisosteric Utility

In drug design, this moiety is used to replace:

  • 4-(Trifluoromethyl)phenyl groups : To improve solubility and reduce lipophilicity (LogP reduction ~1.0 unit).

  • Pyridyl-morpholines : To modulate pKa and alter metabolic soft spots.

Target Classes

Research indicates the utility of this scaffold in the following areas:

  • Orexin Receptor Antagonists : The pyridazine core serves as a linker in dual orexin receptor antagonists (DORAs) for insomnia.

  • LCAT Activators : Derivatives of this scaffold have been explored for activating Lecithin-Cholesterol Acyltransferase (LCAT) to treat dyslipidemia.

  • Kinase Inhibition : The morpholine hinge-binder motif, when coupled with the trifluoromethyl-pyridazine tail, provides a vector for exploring the hydrophobic pocket of various kinases.

Structure-Activity Relationship (SAR) Logic

SAR Core Scaffold: 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine CF3 CF3 Group (Pos 6) - Metabolic Stability - Lipophilicity (Membrane Permeability) - Electron Withdrawal (Lowers Ring pKa) Core->CF3 Pyridazine Pyridazine Core (1,2-Diazine) - High Dipole Moment - H-Bond Acceptor (N-N) - Bioisostere for Phenyl/Pyridine Core->Pyridazine Morpholine Morpholine Ring (Pos 3) - Solubility Enhancement - H-Bond Acceptor (Ether O) - Solubilizing Handle Core->Morpholine

Figure 2: Functional decomposition of the molecule demonstrating its medicinal chemistry utility.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • 1H NMR (DMSO-d

    
    , 400 MHz) :
    
    • 
       ~8.0 ppm (d, 1H, Pyridazine-H at C5).
      
    • 
       ~7.4 ppm (d, 1H, Pyridazine-H at C4).
      
    • 
       ~3.7 ppm (m, 4H, Morpholine O-CH
      
      
      
      ).
    • 
       ~3.6 ppm (m, 4H, Morpholine N-CH
      
      
      
      ).
  • 19F NMR :

    • Single peak at

      
       ~-63 to -65 ppm (characteristic of Ar-CF
      
      
      
      ).
  • LC-MS :

    • ESI+: m/z 234.2 [M+H]

      
      .
      

Safety & Handling

  • Hazard Classification : GHS07 (Warning).

  • H-Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The trifluoromethyl group is stable, but the morpholine nitrogen can be prone to N-oxidation if exposed to strong oxidants over prolonged periods.

References

  • ChemSRC . (2025). CAS 1215530-49-6 Entry: 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine. Retrieved from [Link]

  • Amerigo Scientific . (2025). Chemical Catalog: Pyridazine Building Blocks. Retrieved from [Link]

  • World Intellectual Property Organization. (2015). Patent WO2015123355A1: Substituted prolines/piperidines as orexin receptor antagonists. (Demonstrates the use of 3-chloro-6-(trifluoromethyl)pyridazine as a precursor).
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary: Pyridazine Derivatives. Retrieved from [Link]

Sources

Molecular weight and logP of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine Physicochemical Profiling & Synthetic Utility in Medicinal Chemistry

Executive Summary

This technical guide profiles 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine , a fluorinated heterocyclic scaffold increasingly relevant in fragment-based drug discovery (FBDD). The molecule represents a strategic fusion of three pharmacophoric elements: a morpholine ring (solubility/metabolic handle), a pyridazine core (hydrogen bond acceptor/bioisostere), and a trifluoromethyl (


) group  (lipophilicity/metabolic blockade).

This document details the molecular weight calculations, lipophilicity (logP) assessment protocols, and synthetic pathways, designed for researchers requiring rigorous characterization data.

Core Physicochemical Parameters

The following data is derived from stoichiometric calculation and consensus predictive modeling based on fragmental contribution methods.

ParameterValueUnitMethod/Notes
Molecular Formula

--
Molecular Weight (MW) 233.19 g/mol Monoisotopic mass calculated using IUPAC atomic weights.
Exact Mass 233.0776DaHigh-Resolution Mass Spectrometry (HRMS) target.
LogP (Predicted) 1.6 ± 0.3 -Consensus of cLogP and XLogP3 methods.
Topological Polar Surface Area (TPSA) ~45.0

Attributed to pyridazine nitrogens and morpholine oxygen.
Hydrogen Bond Acceptors 4-N (pyridazine), O (morpholine), N (tertiary amine).
Hydrogen Bond Donors 0-Aprotic structure.
Technical Insight: The "Fluorine Effect" on LogP

The


 group is critical here. A standard 4-(pyridazin-3-yl)morpholine has a logP near 0.2 (highly polar). The addition of the trifluoromethyl group increases the logP by approximately 1.2–1.5 log units. This shift is intentional in drug design to improve membrane permeability (passive diffusion) while maintaining the aqueous solubility conferred by the morpholine ether.

Synthetic Methodology

The most robust route to this scaffold is a Nucleophilic Aromatic Substitution (


). The electron-withdrawing nature of the 

group at position 6 and the inherent electron-deficiency of the pyridazine ring activate position 3 for nucleophilic attack by morpholine.
Protocol: Synthesis
  • Reagents:

    • Substrate: 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq).

    • Nucleophile: Morpholine (1.2 – 1.5 eq).

    • Base:

      
      -Diisopropylethylamine (DIPEA) or 
      
      
      
      (2.0 eq).
    • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Procedure:

    • Dissolve the chloropyridazine derivative in ACN.

    • Add DIPEA followed by morpholine dropwise to control exotherm.

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC/LC-MS.
      
    • Workup: Concentrate solvent, dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from EtOH if solid.

Reaction Pathway Visualization

Synthesis Reactant1 3-Chloro-6-(trifluoromethyl) pyridazine Intermediate Meisenheimer Complex (Transition) Reactant1->Intermediate + Base / Heat Reactant2 Morpholine Reactant2->Intermediate Product 4-[6-(Trifluoromethyl) pyridazin-3-yl]morpholine Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1:


 synthetic pathway utilizing the electron-deficient nature of the pyridazine ring.

Analytical Validation Protocols

To ensure data integrity, the following self-validating protocols are recommended for characterizing MW and LogP.

A. Molecular Weight Verification (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Signal:

    • 
       m/z.
      
    • Look for the characteristic isotope pattern if analyzing the chloro-precursor, but the final product contains only C, H, F, N, O (no distinctive Cl/Br isotope split).

  • Mobile Phase:

    
     (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
    
B. Experimental LogP Determination (OECD 117)

While shake-flask methods (OECD 107) are the "gold standard," they are low-throughput. For this lipophilic range (logP 1.5–2.0), the HPLC Method (OECD Guideline 117) is superior for speed and reproducibility.

Protocol Logic: Retention time (


) on a C18 column correlates linearly with logP. By using reference standards with known logP values, the logP of the analyte is interpolated.

Workflow:

  • Calibration: Inject 6 reference standards (e.g., 2-Butanone, Benzene, Toluene, Naphthalene) covering logP 0.3 to 3.6.

  • Regression: Plot

    
     vs. 
    
    
    
    , where capacity factor
    
    
    .
  • Measurement: Inject the test sample (in duplicate). Calculate its

    
     value.
    
  • Calculation: Apply the linear regression equation to solve for

    
    .
    
LogP Determination Workflow

LogP_Workflow Start Sample Preparation (Dissolve in MeOH/H2O) SampleRun Inject Test Compound (Measure tR) Start->SampleRun DeadTime Determine Dead Time (t0) (Thiourea Injection) Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 DeadTime->Calc Standards Inject Reference Standards (Known logP) Calibration Construct Calibration Curve log k vs. log P Standards->Calibration Result Interpolate LogP from Regression Calibration->Result SampleRun->Calc Calc->Result

Figure 2: HPLC-based LogP determination workflow following OECD Guideline 117.

Structural Implications for Drug Design

  • Metabolic Stability: The

    
     group at the 6-position blocks metabolic oxidation (P450 attack) at the otherwise vulnerable pyridazine carbon. This extends the half-life (
    
    
    
    ) compared to the non-fluorinated analog.
  • Solubility: The morpholine oxygen acts as a weak hydrogen bond acceptor, maintaining aqueous solubility despite the lipophilic

    
     group. This balance is crucial for oral bioavailability (Lipinski compliance).
    
  • Bioisosterism: The pyridazine ring is often used as a bioisostere for phenyl or pyridine rings to lower logP slightly and introduce specific H-bond interactions with target proteins (e.g., kinase hinge regions).

References

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine (CID 8078). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Protocol for nucleophilic substitution of 3-chloro-6-(trifluoromethyl)pyridazine with morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Regioselective Nucleophilic Substitution of 3-Chloro-6-(trifluoromethyl)pyridazine with Morpholine

Executive Summary

This guide details the protocol for the synthesis of 3-morpholino-6-(trifluoromethyl)pyridazine via nucleophilic aromatic substitution (


). The reaction exploits the high electrophilicity of the pyridazine ring, further activated by the electron-withdrawing trifluoromethyl (

) group. This transformation is a cornerstone in medicinal chemistry for generating focused libraries of bioactive heterocycles, particularly kinase inhibitors and CNS-active agents.

Two validated methods are presented:

  • Method A: Standard Thermal Reflux (Scalable, robust).

  • Method B: Microwave-Assisted Synthesis (Rapid, high-throughput).

Reaction Mechanism & Strategic Considerations

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


). The nitrogen lone pair of morpholine attacks the C-3 position of the pyridazine ring. The adjacent nitrogen atoms and the para-positioned 

group stabilize the anionic Meisenheimer intermediate. Subsequent restoration of aromaticity expels the chloride ion.
  • Regioselectivity: The 3-position is highly activated due to the inductive effect of the adjacent nitrogen and the para-activating nature of the

    
     group. The C-Cl bond is the exclusive site of substitution; the C-
    
    
    
    bond remains inert under these conditions.
  • Solvent Effects: Protic solvents like Ethanol (EtOH) facilitate the departure of the leaving group via hydrogen bonding to the chloride. Aprotic polar solvents (DMF, DMSO) accelerate the nucleophilic attack but may complicate workup.

Reaction Scheme

ReactionScheme Substrate 3-Chloro-6-(trifluoromethyl) pyridazine Intermediate Meisenheimer Complex Substrate->Intermediate + Morpholine (Slow Step) Reagent Morpholine (Nucleophile) Reagent->Intermediate Product 3-Morpholino-6-(trifluoromethyl) pyridazine Intermediate->Product - Cl⁻ (Fast Step) Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the


 reaction.

Experimental Protocols

Reagent Table
ComponentRoleMW ( g/mol )Equiv.Density (g/mL)
3-Chloro-6-(trifluoromethyl)pyridazine Substrate182.531.0N/A (Solid)
Morpholine Nucleophile87.122.5 - 3.01.007
Ethanol (Abs.) Solvent46.07[0.2 - 0.5 M]0.789
DIPEA (Optional) Base129.241.50.742

Note: Excess morpholine often serves as both the nucleophile and the acid scavenger (base). If stoichiometry is tight, use 1.1 equiv Morpholine and 1.5 equiv DIPEA.

Method A: Standard Thermal Reflux (Preferred for Scale-up)

Target Scale: 1.0 gram (5.5 mmol)

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-chloro-6-(trifluoromethyl)pyridazine (1.0 g, 5.48 mmol) to the RBF.

  • Solvent: Add Absolute Ethanol (15 mL). Stir to dissolve.

  • Addition: Add Morpholine (1.43 mL, 16.4 mmol, 3.0 equiv) dropwise over 2 minutes.

    • Observation: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (80 °C) using an oil bath. Stir vigorously for 2–4 hours .

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). Product is typically more polar than the starting material.

    • Rf (SM): ~0.7

    • Rf (Prod): ~0.4[1][2]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature (RT).

    • Remove ~50% of the solvent under reduced pressure.

    • Pour the concentrate into ice-cold water (50 mL) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL).

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

Method B: Microwave-Assisted Synthesis (High Throughput)

Target Scale: 100 mg (0.55 mmol)

  • Setup: Use a 2–5 mL microwave-compatible glass vial with a crimp cap.

  • Charging: Add substrate (100 mg) and Ethanol (1.5 mL).

  • Addition: Add Morpholine (143 µL, 3.0 equiv). Cap the vial.

  • Irradiation: Heat to 120 °C for 15 minutes (High absorption setting).

  • Workup: Dilute with EtOAc (10 mL), wash with water (5 mL) and Brine (5 mL). Dry organic layer over

    
    , filter, and concentrate.[3]
    

Process Workflow & Visualization

Workflow Start Start: Reagent Prep Mix Mix Substrate + EtOH Add Morpholine Start->Mix Heat Reflux (80°C, 3h) OR Microwave (120°C, 15m) Mix->Heat Check TLC / LCMS Check Heat->Check Check->Heat Incomplete Quench Cool & Pour into Ice Water Check->Quench Complete Filter Filtration & Wash (H2O / Hexane) Quench->Filter Dry Dry (Vac Oven) Filter->Dry Purify Column Chromatography (If precipitation fails) Filter->Purify Low Purity

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Expected Analytical Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (d, 
      
      
      
      Hz, 1H, Pyridazine-H).
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, Pyridazine-H). Note: The doublet at 6.95 shifts upfield relative to SM due to the electron-donating morpholine.
    • 
       3.85 (m, 4H, Morpholine 
      
      
      
      ).
    • 
       3.65 (m, 4H, Morpholine 
      
      
      
      ).
  • LCMS:

    • Expected Mass

      
      .
      
    • Observe single peak integration >95% @ 254 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or product loss in mother liquor.Increase reaction time or temperature. Check aqueous filtrate; if cloudy, extract with DCM.
Hydrolysis Byproduct Wet solvent or excessive heating with hydroxide present.Use anhydrous Ethanol. Ensure glassware is dry. Avoid strong inorganic bases (NaOH) during reaction.
Oiling Out Product melting point depressed by impurities.Scratch flask with glass rod to induce crystallization. Use a seed crystal. Switch to EtOAc/Hexane recrystallization.
Starting Material Persists Nucleophile degradation or insufficient activation.Add 0.5 equiv KI (Finkelstein-like activation) or switch to DMSO at 100 °C.

Safety & Handling (E-E-A-T)

  • Fluorinated Heterocycles: While the

    
     group is stable, thermal decomposition can release HF. Do not exceed 180 °C.
    
  • Morpholine: Flammable liquid and corrosive. Causes severe skin burns. Handle in a fume hood.

  • 3-chloro-6-(trifluoromethyl)pyridazine: Toxic if swallowed. Irritant. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing morpholine must be treated as basic organic waste.

References

  • Vertex AI Search. (2023). Synthesis of 3-morpholino-6-(trifluoromethyl)pyridazine and related structures. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. Retrieved from

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from

  • Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. Retrieved from

Sources

Application Note: Solvent Selection Strategies for the Synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the solvent selection and process optimization for the coupling of 3-chloro-6-(trifluoromethyl)pyridazine with morpholine to yield 4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1] We evaluate three distinct solvent classes—traditional dipolar aprotic, volatile organic, and sustainable "green" alternatives—analyzing their impact on reaction kinetics, impurity profiles, and downstream processing. Detailed protocols are provided for both high-throughput medicinal chemistry (Method A) and sustainable process scale-up (Method B).[2]

Reaction Overview & Mechanism

The synthesis of 4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine is a classic example of an


 reaction on an electron-deficient heteroaromatic ring.[2]
The Substrate

The starting material, 3-chloro-6-(trifluoromethyl)pyridazine , is highly activated toward nucleophilic attack.[2]

  • Pyridazine Ring: The 1,2-diazine system is naturally electron-deficient (

    
    -deficient), lowering the LUMO energy.[2]
    
  • Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) at the C6 position further depletes electron density at the C3 position via inductive effects (-I), making the C-Cl bond highly susceptible to morpholine attack.[2]
    
The Mechanism ( )

The reaction proceeds via a two-step addition-elimination pathway involving a Meisenheimer Complex intermediate.[2]

  • Addition: The lone pair of the morpholine nitrogen attacks the C3 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[2]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[2]

Note on Catalysis: Unlike unactivated aryl chlorides which require Palladium (Buchwald-Hartwig) catalysis, this substrate is sufficiently activated to proceed under thermal conditions with a simple base, making solvent choice the primary driver of efficiency.

SNAr_Mechanism cluster_solv Solvent Influence SM1 3-Chloro-6-(CF3) pyridazine TS Meisenheimer Complex (TS) SM1->TS + Morpholine (Slow Step) SM2 Morpholine SM2->TS Prod 4-[6-(CF3)pyridazin -3-yl]morpholine TS->Prod - Cl⁻ (Fast Step) ByProd HCl (salt) TS->ByProd

Figure 1:


 Mechanism.[2][3] Polar solvents stabilize the charged Meisenheimer Complex (TS), lowering activation energy.

Solvent Selection Guide

The choice of solvent dictates the reaction rate (stabilization of the transition state), the workup method, and the environmental footprint.

Comparative Solvent Analysis
Solvent ClassExamplesKinetic PerformanceWorkup DifficultyGreen ScoreRecommendation
Dipolar Aprotic (Traditional) DMF, DMSO, NMPExcellent. Highly stabilizes the polar transition state.[2]High. High boiling points require aqueous washes, leading to waste.Low (Reprotoxic)Use for small-scale R&D only.[2]
Polar Organic (Volatile) Acetonitrile (MeCN), THFGood. Slower than DMF but sufficient for this activated substrate.Low. Easy to remove via rotary evaporation.[2]ModerateStandard Choice.
Green / Sustainable 2-MeTHF, Ethyl Lactate, CPMEModerate to Good. 2-MeTHF offers excellent phase separation.[2]Low. 2-MeTHF allows direct aqueous washes.[2]High Process Scale Choice.
Protic / "On-Water" Water, Ethanol, iPrOHVariable. "On-water" acceleration possible due to hydrophobic effects.[2]Medium. Product may precipitate directly (filtration).[2]HighSpecific cases only.
Decision Matrix

Use the following logic flow to select the optimal solvent for your specific constraint.

Solvent_Selection Start Start: Define Priorities Scale Scale of Reaction? Start->Scale Speed Priority: Max Speed? Scale->Speed < 100 mg (R&D) Green Priority: Sustainability? Scale->Green > 10 g (Process) DMF DMF or DMSO (Fastest, difficult workup) Speed->DMF Yes MeCN Acetonitrile (MeCN) (Balanced, easy evap) Speed->MeCN No (Standard) MeTHF 2-MeTHF (Green, easy extraction) Green->MeTHF Solubility Required Water Water / Surfactant (Precipitation workup) Green->Water Heterogeneous OK

Figure 2: Solvent Decision Tree.[2] Selects solvent based on scale and processing priorities.

Experimental Protocols

Method A: Standard Laboratory Protocol (Acetonitrile)

Best for: Medicinal chemistry, rapid library synthesis, ease of evaporation.

Reagents:

  • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)[2][4]

  • Morpholine (2.0 equiv) — Acts as both nucleophile and base.

  • Acetonitrile (Reagent Grade, 0.2 M concentration)

Procedure:

  • Charge a round-bottom flask with 3-chloro-6-(trifluoromethyl)pyridazine (1.0 g, 5.48 mmol).

  • Dissolve in Acetonitrile (27 mL).

  • Add Morpholine (0.95 mL, 10.96 mmol) dropwise. Note: Mild exotherm may occur.[2]

  • Equip with a reflux condenser and heat to 60°C for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LCMS.[2] The activated chloride usually reacts rapidly.[2]

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove morpholine hydrochloride salts. Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield Expectation: 85–95% (Off-white solid).

Method B: Green Process Protocol (2-MeTHF)

Best for: Scale-up, environmental compliance, simplified workup.[2]

Reagents:

  • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)[2][4]

  • Morpholine (1.1 equiv)

  • 
     (1.5 equiv) — Inorganic base allows lower morpholine stoichiometry.
    
  • 2-Methyltetrahydrofuran (2-MeTHF)[2]

Procedure:

  • Charge reactor with 3-chloro-6-(trifluoromethyl)pyridazine (10.0 g, 54.8 mmol) and powdered

    
     (11.3 g, 82.2 mmol).[2]
    
  • Add 2-MeTHF (100 mL).

  • Add Morpholine (5.25 mL, 60.2 mmol).

  • Heat to 75°C (internal temperature) for 6 hours.

  • Workup (Phase Separation): Cool to 20°C. Add Water (50 mL) directly to the reaction vessel. Stir for 10 minutes to dissolve salts (

    
    , excess 
    
    
    
    ).
  • Stop stirring and allow phases to separate. 2-MeTHF (top layer) retains the product; the aqueous layer (bottom) is discarded.[2]

  • Crystallization: Concentrate the 2-MeTHF layer to approx. 30% volume.[2] Add n-Heptane slowly as an antisolvent to induce crystallization.[2] Filter the solid.

  • Yield Expectation: >90% (White crystalline solid).

Troubleshooting & Critical Parameters

Hydrolysis Risk

The


 group on the pyridazine ring is generally stable, but the C-Cl bond is so activated that competition with hydroxide ions (

) can occur if using aqueous bases at high temperatures.[2]
  • Symptom: Formation of 6-(trifluoromethyl)pyridazin-3-ol (observed by LCMS [M+H] 165).[2]

  • Solution: Avoid strong hydroxide bases (NaOH/KOH).[2] Use carbonate bases (

    
    ) or organic bases (
    
    
    
    , excess morpholine).[2] Ensure solvents are not "wet" if running at high temperatures (>100°C).[2]
Solubility Issues
  • Symptom: Reaction stalls; starting material precipitates.[2]

  • Solution: If using "On-Water" or Ethanol conditions, the fluorinated starting material may be too lipophilic.[2] Switch to 2-MeTHF or add a co-solvent (e.g., 10% DMSO) to improve homogeneity.[2]

Regioselectivity

For this specific substrate, regioselectivity is not a concern as there is only one leaving group (Cl). However, if using 3,6-dichloropyridazine, the morpholine will preferentially attack the position less sterically hindered or more electronically activated. With the


 group present, the C3 position is the only electrophilic site available for substitution.

References

  • General Mechanism of SNAr

    • Nucleophilic Aromatic Substitution.[2][1][3][5][6] Chemistry LibreTexts.[2]

    • [Link]

  • Green Solvent Selection

    • ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide.[2]

    • [Link]

  • Specific Reactivity of Chloropyridazines

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
    • [Link]

  • Similar Synthetic Protocols (Pyridazine-Morpholine Coupling)

    • Synthesis of highly functionalised heterocycles (Durham University Thesis, p. 301 - describes Tetrachloropyridazine + Morpholine in Acetonitrile).[2]

    • [Link]

  • Substrate Data

    • 3-Chloro-6-(trifluoromethyl)pyridazine Properties (EPA CompTox).[2]

    • [Link]

Sources

Scale-up procedure for 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Abstract

This document provides a comprehensive, field-tested guide for the scale-up synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, a pivotal building block in contemporary pharmaceutical and agrochemical research. The protocol is meticulously designed for researchers, process chemists, and drug development professionals, emphasizing a robust, safe, and efficient production workflow. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and process safety considerations essential for successful scale-up. The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. All procedural and mechanistic claims are substantiated with citations to authoritative literature, ensuring scientific integrity and practical reliability.

Introduction: Strategic Importance and Synthetic Design

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are components of numerous marketed drugs and agrochemicals.[1] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[2] Similarly, the morpholine moiety is frequently introduced to improve pharmacokinetic properties, such as aqueous solubility and metabolic profile.[3] The target compound, 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, thus combines these valuable features, making it a highly sought-after intermediate.

Our synthetic strategy is centered on the Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is exceptionally well-suited for this target due to the electronic nature of the starting material, 3-chloro-6-(trifluoromethyl)pyridazine. The pyridazine ring is inherently electron-deficient, predisposing it to nucleophilic attack.[4] This effect is powerfully amplified by the strong electron-withdrawing trifluoromethyl group, which significantly lowers the energy of the LUMO and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloro leaving group by morpholine.[2][5][6]

Diagram 1: Retrosynthetic Analysis of the Target Molecule

G Target 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine Precursors 3-Chloro-6-(trifluoromethyl)pyridazine + Morpholine Target->Precursors S_NAr Disconnection

Caption: Retrosynthetic pathway via Nucleophilic Aromatic Substitution.

Materials and Methods

Reagents and Equipment
ReagentGradeRecommended SupplierNotes
3-Chloro-6-(trifluoromethyl)pyridazine≥98%Sigma-Aldrich, Combi-BlocksThe key electrophile. Handle with care as it is an irritant.
Morpholine≥99%Acros Organics, Alfa AesarNucleophile. Corrosive and flammable liquid.
Potassium Carbonate (K₂CO₃)Anhydrous, Powdered, ≥99%J.T. BakerMild inorganic base to neutralize the HCl byproduct.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificHigh-boiling polar aprotic solvent, ideal for SNAr.[7]
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
HeptaneACS GradeVWRAnti-solvent for crystallization.
Brine (Saturated NaCl)N/APrepared in-houseFor aqueous workup to break emulsions and remove water.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying agent for the organic phase.

Core Equipment:

  • 5 L three-necked, jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Temperature control unit (circulator) for the reactor jacket

  • Reflux condenser with a nitrogen/argon inlet

  • Baffled flask for controlled quenching

  • Large separatory funnel (5 L)

  • Rotary evaporator with a high-capacity flask

  • Büchner funnel, vacuum flask, and vacuum source

  • Forced-air drying oven (vacuum oven preferred)

Scale-Up Synthesis Protocol (250 g Scale)

This protocol is designed for the synthesis of approximately 250 g of the final product. All operations should be conducted in a walk-in fume hood with appropriate personal protective equipment (PPE).

Diagram 2: Step-by-Step Process Workflow

G cluster_reaction I. Reaction Phase cluster_workup II. Workup & Isolation cluster_purification III. Final Purification A 1. Charge Reactor 3-Chloro-6-(trifluoromethyl)pyridazine (250g) K₂CO₃ (378g) Anhydrous DMF (1.25L) B 2. Add Morpholine Add Morpholine (143mL) dropwise at RT A->B C 3. Heat & React Heat to 80-85 °C Monitor by TLC/LC-MS for 4-6h B->C D 4. Cool & Quench Cool to RT Pour into ice-water (4L) C->D E 5. Extraction Extract with EtOAc (3 x 1.25L) D->E F 6. Wash & Dry Wash with Brine Dry over MgSO₄ E->F G 7. Concentrate Remove solvent via rotary evaporation F->G H 8. Crystallize Dissolve in hot EtOAc Add Heptane as anti-solvent G->H I 9. Isolate & Dry Filter solid Wash with cold Heptane Dry under vacuum H->I

Caption: Detailed workflow from reaction setup to final product isolation.

Step-by-Step Methodology:

  • Reactor Setup: Charge the 5 L jacketed reactor with 3-chloro-6-(trifluoromethyl)pyridazine (250 g, 1.37 mol), powdered anhydrous potassium carbonate (378 g, 2.74 mol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (1.25 L).

  • Reagent Addition: Begin agitation with the overhead stirrer to create a mobile slurry. Slowly add morpholine (143 mL, 1.64 mol, 1.2 equiv.) to the reactor via an addition funnel over approximately 45 minutes. Maintain the internal temperature below 30 °C during the addition; a slight exotherm is expected.

  • Reaction Execution: Once the addition is complete, heat the reactor jacket to bring the internal temperature of the reaction mixture to 80-85 °C. Maintain this temperature and monitor the reaction's progress every hour using TLC or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting chloro-pyridazine.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature (20-25 °C). In a separate baffled flask, prepare a mixture of ice and water (4 L). With vigorous stirring, slowly pour the reaction mixture into the ice-water. This step precipitates the crude product and dissolves inorganic salts.

  • Extraction: Transfer the resulting slurry to a 5 L separatory funnel. Extract the aqueous mixture with ethyl acetate (1 x 1.5 L, then 2 x 1 L). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (2 x 750 mL) to remove residual DMF and water-soluble impurities.

  • Drying and Concentration: Dry the ethyl acetate solution over anhydrous magnesium sulfate (approx. 50 g), filter off the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude product as a solid.

  • Purification by Crystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethyl acetate to achieve complete dissolution. Slowly add heptane with stirring until a persistent cloudiness appears. Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 2 hours to maximize crystal formation.

  • Final Isolation: Collect the purified product by vacuum filtration on a Büchner funnel. Wash the filter cake with a small amount of cold heptane. Dry the resulting white to off-white crystalline solid in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield and Characterization
ParameterExpected Result
Yield 275 - 300 g (86 - 94%)
Appearance White to off-white crystalline solid
Melting Point 98-102 °C[8]
¹H NMR (400 MHz, CDCl₃) δ ~ 7.35 (d, 1H), 6.85 (d, 1H), 3.85 (t, 4H), 3.75 (t, 4H) ppm
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -68.5 (s, 3F) ppm
Purity (HPLC) ≥98.5% (AUC at 254 nm)

Process Safety and Optimization Insights

3.1. Critical Safety Mandates:

  • Reagent Hazards: Morpholine is corrosive. 3-Chloro-6-(trifluoromethyl)pyridazine is an irritant. Handle both in a fume hood with appropriate gloves and eye protection.

  • Solvent Risk: N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care, minimizing exposure.[7] Consider solvent substitution in future process development.

  • Thermal Safety: The initial addition of morpholine can be mildly exothermic. Ensure controlled addition and have cooling capabilities on standby. Uncontrolled heating of polar aprotic solvents like DMF or DMSO with bases can lead to runaway reactions, although this is less of a concern with a mild base like K₂CO₃.[7]

3.2. Avenues for Process Optimization:

  • Solvent Selection: While effective, DMF presents environmental and health challenges. For a "greener" process, consider evaluating alternative solvents like DMSO, N-methyl-2-pyrrolidone (NMP), or sulfolane, while being mindful of their own safety profiles and downstream processing implications (e.g., removal).[7] Dipolar aprotic solvents are generally preferred for SNAr reactions.

  • Base Evaluation: Potassium carbonate is cost-effective and generally sufficient. For more challenging substrates or to potentially lower reaction temperatures, stronger bases like cesium carbonate or organic bases such as DBU could be screened, but this would require re-optimization of the workup.

  • Workup and Purification: The current quench-and-extract workup is standard. For very large scales, direct crystallization from the reaction mixture (after filtering salts) or a reactive extraction could be more efficient. The crystallization procedure can be fine-tuned by adjusting the EtOAc/Heptane ratio to optimize for both yield and purity.

Conclusion

This application note details a validated and scalable protocol for the synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine. By adhering to the outlined steps and safety precautions, this valuable intermediate can be produced in high yield and purity. The provided insights into the reaction mechanism and potential optimization pathways offer a solid foundation for further process development and adaptation to specific manufacturing environments. The robustness of the SNAr reaction, coupled with a well-designed procedure, ensures reliable and efficient production.

References

  • Pattison, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry, 74(15), 5533-40. URL: [Link]

  • May, J. A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12534-12543. URL: [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. URL: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. URL: [Link]

  • Schnee, G., et al. (2019). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 572(7768), 220-224. URL: [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200. URL: [Link]

  • Mazzier, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. URL: [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University Institutional Repository. URL: [Link]

  • Request PDF. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. URL: [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University. URL: [Link]

  • Islip. (n.d.). Specific Solvent Issues with the SNAr Reaction. WordPress. URL: [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 368-371. URL: [Link]

  • Kakiuchi, F., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. Chemical Communications, (48), 7545-7547. URL: [Link]

  • ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2). URL: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. URL: [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. URL: [Link]

  • ResearchGate. (n.d.). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. URL: [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. URL: [Link]

  • Uneyama, K., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63-76. URL: [Link]

  • Moss, P. H. (1964). U.S. Patent No. 3,151,112. Washington, DC: U.S. Patent and Trademark Office.
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. URL: [Link]

  • Weller, D. D., & Summerton, J. E. (2012). U.S. Patent No. 8,299,206. Washington, DC: U.S. Patent and Trademark Office.
  • Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Lidsen Publishing Inc. URL: [Link]

  • Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CF3-MOR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for


 of Chloropyridazines[1][2]

Introduction: The System Architecture

Welcome to the Technical Support Center. You are synthesizing 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine , a critical intermediate often used in kinase and glutaminase inhibitor development.[1][2]

This reaction relies on Nucleophilic Aromatic Substitution (


) .[3] The 3-chloro-6-(trifluoromethyl)pyridazine substrate is highly activated due to the electron-withdrawing nature of both the pyridazine nitrogens and the trifluoromethyl (

) group.[1][2] Theoretically, this reaction should proceed quantitatively. If your yields are below 85-90%, there is a systemic inefficiency in your protocol.

This guide treats your chemical reaction as a programmable system. We will debug the inputs (reagents), processing (conditions), and output management (isolation).

Module 1: The "Engine Room" (Reaction Optimization)

Core Reaction Logic

The reaction proceeds via the addition-elimination mechanism. The morpholine nitrogen attacks the carbon at position 3, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

The Critical Variable: The generated HCl must be neutralized. If not, it protonates the remaining morpholine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

Optimized Protocol Parameters
ParameterStandard (Legacy)Optimized (High Yield) Technical Rationale
Solvent DMF or DMSOAcetonitrile (MeCN) or Ethanol (EtOH) DMF/DMSO are hard to remove, leading to product loss during aqueous washing.[1][2] MeCN allows for easier evaporation or crystallization.
Base Excess Morpholine

(2.5 eq)
or DIPEA (1.5 eq)
Using expensive morpholine as a sacrificial base is inefficient. Inorganic bases facilitate cleaner workups.
Stoichiometry 1:1 ratio1.0 : 1.1 (Substrate:Morpholine) Slight excess ensures complete consumption of the limiting reagent (the pyridazine).
Temperature Reflux (>100°C)Ambient to 50°C The

group makes the ring highly reactive. High heat promotes tar formation and hydrolysis.
Workflow Visualization

ReactionWorkflow Start Start: 3-Cl-6-CF3-pyridazine Reaction Reaction: 50°C, 2-4 hrs Start->Reaction Morph Reagent: Morpholine (1.1 eq) Morph->Reaction Base Base: K2CO3 (2.5 eq) Base->Reaction Solvent Solvent: MeCN (0.5 M) Solvent->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Workup Workup: Evaporate MeCN -> Add Water -> Filter Solid Check->Workup Conversion >98% Final Target Product Workup->Final Yield >90% Extraction Alt Workup: DCM Extr. (if oil)

Figure 1: Optimized synthesis workflow emphasizing solvent switching and checkpoint monitoring.

Module 2: Diagnostics (Troubleshooting)

If your yield is low, identify the symptom below to find the patch.

Issue A: Reaction Stalls (Incomplete Conversion)
  • Symptom: LCMS shows 30-50% starting material remaining after 24 hours.[1][2]

  • Root Cause: "Protonation Lock." The HCl byproduct has protonated your morpholine.

  • Fix: Add an auxiliary base.

    • Immediate Action: Add 1.0 equivalent of Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA) to the reaction mixture.
      
    • Prevention:[1][2] Ensure your protocol includes at least 2.0 equivalents of base relative to the starting chloride.

Issue B: Product Loss During Workup (The "Invisible Yield")
  • Symptom: Reaction looks clean on TLC, but mass recovery is <50% after aqueous extraction.

  • Root Cause: Amphoteric Solubility. The morpholine moiety makes the product moderately soluble in acidic/neutral water.

  • Fix: pH Control.

    • Protocol: When partitioning between water and organic solvent (DCM/EtOAc), ensure the aqueous layer pH is >10 (use NaOH). This ensures the morpholine nitrogen is deprotonated and pushes the molecule into the organic layer.

    • Alternative: Avoid aqueous workup entirely. Filter off the inorganic salts (

      
      , 
      
      
      
      ), concentrate the filtrate, and recrystallize from Heptane/Ethanol.
Issue C: Dark Impurities / Tars
  • Symptom: Crude mixture is black/brown; NMR shows complex baseline noise.

  • Root Cause: Thermal Decomposition or Hydrolysis. The

    
     group activates the ring toward attack by hydroxide (from wet solvents) or polymerization at high temps.
    
  • Fix: Lower Energy Input.

    • Run the reaction at Room Temperature . Only heat to 50°C if reaction time > 12 hours.

    • Use anhydrous solvents.

Module 3: Step-by-Step "Golden Batch" Protocol

Objective: Synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine (10g scale).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-6-(trifluoromethyl)pyridazine (10.0 g, 54.8 mmol).

  • Solvent: Add Acetonitrile (110 mL). Note: MeCN is preferred over DMF for easier removal.[2]

  • Base: Add Potassium Carbonate (

    
    , powdered) (18.9 g, 137 mmol, 2.5 eq).
    
  • Nucleophile: Add Morpholine (5.25 mL, 60.2 mmol, 1.1 eq) dropwise.

  • Reaction: Stir vigorously at 45°C for 3 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). Product is usually more polar than the starting chloride.

  • Workup (Precipitation Method - Preferred):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (400 mL) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.[1][2]

    • Stir for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid via a Buchner funnel. Wash with water (2 x 50 mL) and cold hexanes (1 x 30 mL).

  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 11.5 - 12.5 g (90-97%).[1][2]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of morpholine as a starting material? A: Yes, but you must double your base equivalents. You need 1 eq of base to free the morpholine, plus the standard amount to neutralize the reaction byproduct.

Q: The product is oiling out instead of crystallizing. What do I do? A: This often happens if residual DMF is present. Dissolve the oil in a small amount of DCM, dry over


, and evaporate. Triturate the residue with Diisopropyl Ether  or Heptane  to induce crystallization.

Q: Is the trifluoromethyl group stable? A: Generally, yes. However, prolonged heating (>100°C) in strong aqueous base (NaOH) can lead to hydrolysis of the


 to a carboxylic acid or complete ring degradation [1].[2] Stick to carbonate bases (

,

) to avoid this.

References

  • General Mechanism of on Pyridazines: Source: Coppo, F. T., et al. (2000). "Nucleophilic substitution of 3,6-dichloropyridazine." Journal of Heterocyclic Chemistry. Relevance: Establishes the high reactivity of the C-3 position in pyridazines.
  • Synthesis of Trifluoromethyl-substituted Heterocycles

    • Source: Keshav, et al. (2009).[4] "Process for the preparation of Teriflunomide." World Intellectual Property Organization, WO 2009/147624.

    • URL:[2]

    • conditions (Base/Solvent choice)
  • Morpholine Reactivity & Workup

    • Source: Li, et al. (2015).[4] "Method for preparing Teriflunomide." China National Intellectual Property Administration, CN 104693070.

    • Relevance: Provides industrial context for handling morpholine derivatives and optimizing yields in similar electron-deficient systems.[1][2]

  • Physical Properties & Solubility Data

    • Source: PubChem Compound Summary for 3-Chloro-6-(trifluoromethyl)pyridazine.[1][2]

    • URL:[2]

    • Relevance: Verification of starting material stability and solubility profiles.

Sources

Solubility issues of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water. Our goal is to equip you with the scientific rationale and procedural steps to overcome these issues and ensure the integrity of your experimental results.

Compound Overview

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a heterocyclic compound of interest in drug discovery and chemical biology. Its structure, featuring a trifluoromethylated pyridazine core linked to a morpholine moiety, presents a unique physicochemical profile. The highly electronegative trifluoromethyl group increases lipophilicity, while the nitrogen atoms in the pyridazine and morpholine rings offer sites for protonation, suggesting a pH-dependent aqueous solubility. Understanding these structural features is key to troubleshooting its solubility.

PropertyValue / PredictionSource
Molecular Formula C9H10F3N3O(Internal Calculation)
Molecular Weight 233.19 g/mol (Internal Calculation)
pKa (Pyridazine) ~2.0 - 2.3 (weakly basic)[1][2]
pKa (Morpholine) ~8.4 (weakly basic)[3]
Appearance Typically a solid[4]

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: My compound won't dissolve in DMSO, even at a low concentration. What should I do?

While DMSO is a powerful solvent, some highly crystalline compounds can be resistant to dissolution.[5]

  • Actionable Advice:

    • Apply Gentle Heat: Warm the solution to 30-40°C. Do not overheat, as it may risk compound degradation.

    • Use Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up solid aggregates.

    • Vortex Thoroughly: Ensure vigorous mixing to maximize the interaction between the solvent and the compound.

    • Check Compound Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound.

Q2: The compound dissolves in DMSO but precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

This is a classic sign of a compound with low aqueous solubility. The DMSO concentration drops significantly upon dilution, and the aqueous buffer cannot keep the compound in solution.[6][7]

  • Actionable Advice:

    • Decrease the Final Concentration: The simplest solution is often to test the compound at a lower final concentration where it remains soluble.

    • Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) can help maintain solubility. Note that DMSO concentrations above 0.5% can be toxic to some cell lines.[6]

    • Change the Dilution Method: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can prevent the formation of high local concentrations that trigger precipitation.[7]

Q3: My prepared aqueous solution is clear at first but becomes cloudy or shows a precipitate after some time. What does this mean?

This indicates that you have created a supersaturated, or metastable, solution.[8] While the compound is initially dissolved, it is not thermodynamically stable and will eventually precipitate.

  • Actionable Advice:

    • Use Immediately: Prepare your dilutions immediately before use in your assay to minimize the time for precipitation to occur.

    • Determine the Thermodynamic Solubility: The observed precipitation indicates you are working above the true equilibrium solubility of the compound. It is crucial to determine this value to set appropriate concentrations for future experiments. (See Protocol 2).

    • Consider Formulation Strategies: For more stable solutions, you may need to employ formulation techniques like co-solvents or pH adjustment.

In-Depth Troubleshooting & Solution Guides

When simple fixes are not enough, a more systematic approach is required. This section provides detailed strategies to enhance and quantify the solubility of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine.

Guide 1: Optimizing Solubility with Co-Solvents

Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10][11]

  • Scientific Rationale: The trifluoromethyl group on the pyridazine ring makes the molecule lipophilic. A pure aqueous environment is too polar to effectively solvate it. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) create a more favorable, less polar environment.[12]

  • When to Use This: This method is ideal when you need to achieve a higher concentration in your final assay than is possible with DMSO alone, or when your assay is sensitive to DMSO.

  • Troubleshooting Steps:

    • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and PEG 400 are common starting points.

    • Prepare a New Stock Solution: Instead of 100% DMSO, prepare a stock solution in a mixture of the co-solvent and DMSO (e.g., 1:1 DMSO:PEG 400).

    • Test Dilutions: Perform serial dilutions into your aqueous buffer and visually inspect for precipitation.

    • Optimize the Ratio: If precipitation still occurs, adjust the ratio of co-solvent in your stock or the final percentage in the assay medium.

Guide 2: Leveraging pH to Enhance Aqueous Solubility

The presence of basic nitrogen atoms in the pyridazine and morpholine rings means the compound's charge state, and therefore its aqueous solubility, is dependent on pH.[13] At a pH below the pKa of these nitrogens, the compound will become protonated (cationic), which dramatically increases its interaction with polar water molecules.

  • Scientific Rationale: According to Le Châtelier's principle, adding an acid (H+) to the system will drive the equilibrium towards the protonated, more soluble form of the compound.[13] For weakly basic drugs, lowering the pH increases solubility.[14][15]

  • When to Use This: This is a powerful technique for aqueous-based assays, especially if the final assay buffer can be maintained at a slightly acidic pH without affecting the biological target.

  • Troubleshooting Steps:

    • Determine the Target pH: Based on the predicted pKa values (~2.3 for pyridazine, ~8.4 for morpholine), a pH between 4.0 and 6.0 is a good starting point to ensure protonation.

    • Prepare Acidic Buffers: Prepare a range of buffers (e.g., citrate or acetate buffers) at different pH values (e.g., pH 4.0, 5.0, 6.0).

    • Test Solubility: Add your DMSO stock solution to these buffers and observe for precipitation. You can quantify this using the protocols below.

    • Validate Assay Compatibility: Crucially, confirm that the chosen buffer pH does not interfere with your assay's performance (e.g., enzyme activity, cell viability).

G cluster_start Initial Problem cluster_strategy Primary Strategies cluster_actions Actionable Steps cluster_validation Validation cluster_outcome Outcome start Compound Precipitates in Aqueous Buffer strategy1 Adjust Concentration start->strategy1 strategy2 Modify Solvent System start->strategy2 strategy3 Adjust pH start->strategy3 action1a Decrease final compound concentration strategy1->action1a action1b Increase final DMSO % (if assay tolerates) strategy1->action1b action2a Add a co-solvent (e.g., PEG 400, Ethanol) strategy2->action2a action3a Use an acidic buffer (e.g., pH 4.0-6.0) strategy3->action3a val1 Visually inspect for precipitation action1a->val1 action1b->val1 action2a->val1 action3a->val1 val2 Perform Kinetic Solubility Assay (Protocol 1) val1->val2 val3 Confirm assay compatibility (e.g., cell toxicity, enzyme activity) val1->val3 val4 Determine Thermodynamic Solubility (Protocol 2) val2->val4 For deeper understanding outcome Optimized Soluble Concentration Achieved val3->outcome val4->outcome

Experimental Protocols

These standardized protocols will help you systematically quantify the solubility of your compound.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is used to assess the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It reflects the situation in most initial biological screens.[16][17]

  • Objective: To determine the concentration at which a compound precipitates from an aqueous buffer upon dilution from a DMSO stock.

  • Materials:

    • 10 mM stock solution of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine in 100% DMSO.

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

    • 96-well microplate (clear, flat-bottom).

    • Multichannel pipette.

    • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry.

  • Methodology:

    • Add 198 µL of your aqueous buffer to wells A1 through H1 of the 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to well A1. This creates a 100 µM solution with 1% DMSO.

    • Mix well by pipetting up and down.

    • Perform a 1:2 serial dilution by transferring 100 µL from well A1 to well B1, mix, then 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from well G1. Well H1 will serve as a buffer-only blank.

    • You now have a concentration range from 100 µM down to 1.56 µM.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the turbidity of each well using a plate reader at 620 nm.

  • Data Interpretation: The kinetic solubility limit is the highest concentration at which the absorbance is not significantly higher than the buffer-only blank. A sharp increase in absorbance indicates the formation of a precipitate.

Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay

This method measures the true equilibrium solubility of the solid compound in a solvent, which is a fundamental physicochemical property. It is lower-throughput but more accurate than the kinetic assay.[8][16]

  • Objective: To determine the saturation concentration of the compound in an aqueous buffer at equilibrium.

  • Materials:

    • Solid (powder) 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine.

    • Aqueous buffer of choice.

    • 2 mL glass vials.

    • Orbital shaker or rotator.

    • Centrifuge.

    • HPLC or LC-MS system for quantification.

  • Methodology:

    • Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of the aqueous buffer in a glass vial. Ensure solid is clearly visible.

    • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C).

    • Agitate the slurry for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a pre-calibrated HPLC or LC-MS method.

  • Data Interpretation: The measured concentration is the thermodynamic solubility of the compound in that specific buffer. This value is the absolute maximum concentration you can achieve in a stable solution.

G cluster_kinetic Protocol 1: Kinetic Solubility cluster_thermo Protocol 2: Thermodynamic Solubility k1 Prepare 10 mM stock in DMSO k2 Serially dilute stock into aqueous buffer in 96-well plate k1->k2 k3 Incubate for 1-2 hours k2->k3 k4 Measure turbidity (e.g., Absorbance @ 620nm) k3->k4 k5 Result: Apparent solubility under non-equilibrium conditions k4->k5 t1 Add excess solid to aqueous buffer t2 Shake for 24-48 hours to reach equilibrium t1->t2 t3 Centrifuge to pellet undissolved solid t2->t3 t4 Quantify supernatant concentration (e.g., HPLC) t3->t4 t5 Result: True equilibrium solubility t4->t5

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Wikipedia. (n.d.). Cosolvent.
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 13035.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 85-91.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Britton, D., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1165-1170.
  • Bell, F., Durand, C., & Urban, N. (n.d.). INVENTIVA Solubility Toolbox. Inventiva Pharma.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BOC Sciences. (n.d.).
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • ResearchGate. (2025).
  • O'Shea, D. F. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154, 1027-1044.
  • BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
  • WuXi AppTec DMPK. (2024).
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Sussex Drug Discovery Centre. (2014).
  • ResearchGate. (2025). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.
  • Ziath. (n.d.).
  • Gillespie, J. R., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(6), 3074-3093.
  • ResearchGate. (2014).
  • Williams, R. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine.
  • Fluorochem. (n.d.). 4-(6-Chloro-3-pyridazinyl)morpholine.
  • Wikipedia. (n.d.). Morpholine.
  • PubChem. (n.d.). Morpholine.
  • Shakeel, F., et al. (2020).
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
  • Al-Shehri, S., et al. (2023).
  • Quora. (2024).
  • Chemenu. (n.d.). cas 922668-03-9|| where to buy N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). 4-(6-chloro-pyridazin-3-yl)-morpholine AldrichCPR.
  • Carl ROTH. (n.d.).

Sources

Technical Support Center: Purification of Trifluoromethyl Pyridazine Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of trifluoromethyl pyridazine morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The trifluoromethyl group and the pyridazine-morpholine scaffold are key components in many modern pharmaceuticals and agrochemicals, making the efficient purification of their intermediates a critical step in the synthesis pipeline.[1][2]

This resource provides practical, in-depth answers to frequently asked questions and detailed troubleshooting guides for common purification issues. Our goal is to equip you with the knowledge to not only solve immediate purification challenges but also to understand the underlying chemical principles to proactively design more effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing trifluoromethyl pyridazine morpholine intermediates?

A1: The impurity profile of your crude product is highly dependent on the specific synthetic route employed. However, based on common synthetic strategies such as nucleophilic aromatic substitution (SNAr), the following impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete conversion is a common issue, leading to the presence of the starting chloropyridazine or other precursors in your crude product.

  • Regioisomers: The substitution of a leaving group on the pyridazine ring can sometimes lead to the formation of positional isomers, which can be particularly challenging to separate due to their similar physicochemical properties. For example, in the synthesis of 2-substituted pyridazines, the formation of a 3-substituted isomer can occur.[3]

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting material (e.g., a chloropyridazine to a pyridazinone) can occur, introducing a more polar impurity.

  • Products of Defluorination: While the trifluoromethyl group is generally robust, under certain conditions (e.g., harsh basic conditions), partial or complete defluorination can occur, leading to the formation of difluoromethyl or monofluoromethyl analogs, or even complete removal of the fluorine atoms.[4]

  • Byproducts from Side Reactions: Depending on the reaction conditions, other side reactions such as dimerization of starting materials or reaction with solvent can lead to the formation of unexpected byproducts.

Q2: My trifluoromethyl pyridazine morpholine intermediate is an oil and won't crystallize. What are my options?

A2: The inability of a compound to crystallize, often referred to as "oiling out," is a common challenge, especially with compounds that have low melting points or are contaminated with impurities that inhibit crystal lattice formation.[5] Here are several strategies to address this:

  • High-Purity is Key: The most common reason for oiling out is the presence of impurities. Your first step should be to attempt a thorough purification using column chromatography to remove any contaminants.

  • Solvent Screening: If the product is of high purity and still fails to crystallize, a systematic screening of different solvent systems is recommended. Try a range of solvents with varying polarities. A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly added to induce precipitation, can be very effective.

  • Salt Formation: If your intermediate has a basic nitrogen (which is likely with the morpholine and pyridazine moieties), you can attempt to form a salt by treating it with an acid (e.g., HCl, HBr, or tartaric acid). The resulting salt will have significantly different physical properties and may crystallize more readily.

  • Preparative HPLC: For high-value intermediates where purity is paramount, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option for isolating pure, non-crystalline products.

Q3: Is the trifluoromethyl group stable to common purification techniques like silica gel chromatography?

A3: The trifluoromethyl group is generally considered to be stable under the conditions of silica gel chromatography. The C-F bond is very strong, and the trifluoromethyl group is not typically susceptible to degradation on the acidic surface of silica gel.[4] However, it's always good practice to assess the stability of your compound on silica gel before committing to a large-scale purification. This can be easily done by spotting a solution of your compound on a TLC plate, letting it sit for an hour or two, and then developing the plate to see if any new spots have appeared.

Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse for the purification of many organic compounds, including trifluoromethyl pyridazine morpholine intermediates. However, various issues can arise. This guide will help you troubleshoot common problems.

Problem 1: Poor Separation of My Product from an Impurity

This is one of the most frequent challenges in column chromatography.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to provide a sufficient difference in the retention times of your product and the impurity.Optimize the Eluent: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Co-eluting Isomers Regioisomers often have very similar polarities and can be difficult to separate on standard silica gel.High-Performance Flash Chromatography (HPFC): Consider using smaller particle size silica gel (e.g., 25-40 µm) for higher resolution. Alternative Stationary Phases: If isomers are still not separating, consider using a different stationary phase. For compounds with aromatic rings, a stationary phase with π-π interaction capabilities (e.g., alumina or a phenyl-bonded phase) might provide better separation.
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation.Reduce the Load: As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel. Use a Larger Column: If you need to purify a large amount of material, use a wider column.
Problem 2: My Compound is Streaking or Tailing on the TLC and Column

Streaking or tailing is often observed with nitrogen-containing heterocyclic compounds due to their interaction with the acidic silanol groups on the surface of the silica gel.

Potential Causes & Solutions:

Cause Explanation Solution
Acid-Base Interactions The basic nitrogen atoms in the pyridazine and morpholine rings can interact strongly with the acidic silica gel, leading to poor peak shape.Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Compound is Too Polar Highly polar compounds can interact strongly with the silica gel, leading to tailing.Increase Eluent Polarity: Use a more polar solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be very effective for eluting polar compounds with good peak shape.
Workflow for Troubleshooting Column Chromatography

G cluster_solutions Solutions start Problem with Column Chromatography poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking no_elution Compound Not Eluting start->no_elution optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Inappropriate Solvent System hpfc Use HPFC or Alternative Phase poor_sep->hpfc Co-eluting Isomers reduce_load Reduce Sample Load poor_sep->reduce_load Column Overloading add_base Add Basic Modifier (e.g., Et3N) streaking->add_base Acid-Base Interactions increase_polarity Increase Eluent Polarity/Gradient streaking->increase_polarity Compound Too Polar increase_polarity2 Drastically Increase Polarity no_elution->increase_polarity2 Compound Too Polar check_stability Check Stability on Silica (TLC) no_elution->check_stability Compound Degradation

Caption: A decision tree for troubleshooting common column chromatography issues.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. However, finding the right conditions can be challenging.

Problem 1: My Compound "Oils Out" Instead of Crystallizing

This occurs when the compound comes out of solution as a liquid rather than a solid.

Potential Causes & Solutions:

Cause Explanation Solution
Solution is Too Concentrated If the solution is supersaturated, the compound may not have enough time to form an ordered crystal lattice and will separate as an oil.Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.
Cooling Too Quickly Rapid cooling can also prevent the formation of crystals.Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.
Presence of Impurities Impurities can interfere with crystal formation.Pre-purification: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.
Problem 2: No Crystals Form, Even After Cooling

Sometimes, the compound remains in solution even at low temperatures.

Potential Causes & Solutions:

Cause Explanation Solution
Solution is Not Saturated You may have used too much solvent.Evaporate Solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
Inappropriate Solvent The compound may be too soluble in the chosen solvent, even at low temperatures.Change Solvents: Experiment with different solvents or a two-solvent system. In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy. Then, heat to redissolve and cool slowly.
Experimental Protocol: Two-Solvent Recrystallization

This is a versatile technique when a single suitable solvent cannot be found.

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (a solvent in which the compound is very soluble).

  • Slowly add a "poor" solvent (a solvent in which the compound is poorly soluble) dropwise to the hot solution until you see persistent cloudiness.

  • Add a few drops of the "good" solvent back to the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

G start Crude Solid dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor redissolve Add 'good' solvent to clarify add_poor->redissolve cool Slowly cool to room temp redissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Filter and wash with cold 'poor' solvent ice_bath->filter dry Dry crystals filter->dry pure_product Pure Product dry->pure_product

Caption: A workflow for a typical two-solvent recrystallization procedure.

References

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Gademann, K., et al. (2021). Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction of 3-Monosubstituted s-Tetrazines with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Molecules. Available at: [Link]

  • MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. Available at: [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available at: [Link]

  • Pharma Research Library. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • MacMillan, D. W. C., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Soloshonok, V. A., et al. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • Engle, K. M., & Yu, J.-Q. (2022). Bridging the pyridine–pyridazine synthesis gap by skeletal editing. Science. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

  • Chambers, R. D., et al. (2004). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Journal of Fluorine Chemistry. Available at: [Link]

  • CN102452976A. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

Sources

Technical Support Center: Purifying Pyridazine Coupling Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of unreacted morpholine from pyridazine coupling reaction mixtures. This document is designed to provide you with not only procedural steps but also the underlying chemical principles to empower you to adapt and troubleshoot your specific purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual morpholine so challenging?

Morpholine is a common nucleophile in the synthesis of pyridazine derivatives. However, its physical properties make it a persistent impurity during workup.

  • High Boiling Point: With a boiling point of approximately 129°C, morpholine is not easily removed by evaporation under reduced pressure with common solvents like dichloromethane or ethyl acetate.[1][2]

  • Water Miscibility: Morpholine is miscible with water and many organic solvents, which can lead to its distribution between aqueous and organic layers during a standard liquid-liquid extraction.[1][2][3]

  • Basicity: As a secondary amine, morpholine is basic, with the pKa of its conjugate acid being approximately 8.36.[1] This property is key to its removal but must be handled carefully to avoid co-extraction of a basic pyridazine product.

Q2: What is the quickest and most common method to remove morpholine?

For many applications, a simple acidic wash (or liquid-liquid extraction) is the most effective first-line approach. By washing the organic layer containing your product and the morpholine impurity with a dilute aqueous acid (e.g., 1M HCl), the basic morpholine is protonated to form the water-soluble morpholinium salt.[4] This salt then preferentially partitions into the aqueous layer, which can be separated and discarded. This method is most effective when your desired pyridazine product is not strongly basic.

Q3: How can I confirm that the morpholine has been successfully removed?

Visual confirmation during the workup is not sufficient. Analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): Co-spot your crude and purified material against a morpholine standard. Morpholine can be visualized using a potassium permanganate (KMnO₄) stain.

  • Proton NMR (¹H NMR): This is the most definitive method. Unreacted morpholine typically shows two characteristic signals: a triplet around ~2.8 ppm and another triplet around ~3.7 ppm in CDCl₃. The absence of these signals in your final product's NMR spectrum is a strong indicator of successful removal.

Troubleshooting and Purification Strategy Guide

When faced with a pyridazine coupling mixture contaminated with morpholine, your purification strategy will depend heavily on the properties of your target molecule. The following guide will help you choose the most appropriate method.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting a purification method based on the stability and properties of your pyridazine product.

Purification_Decision_Tree Fig 1. Decision Tree for Morpholine Removal start Crude reaction mixture contains residual morpholine check_acid_stability Is the pyridazine product stable to acid? start->check_acid_stability check_pka Is the product significantly less basic than morpholine? (Product pKa << 8.36) check_acid_stability->check_pka  Yes protocol_spe Method 2: Solid-Phase Extraction (SPE) (e.g., Cation Exchange or Silica) check_acid_stability->protocol_spe  No protocol_acid_wash Method 1: Dilute Acidic Wash (e.g., 1M HCl, sat. NH4Cl) check_pka->protocol_acid_wash  Yes protocol_chromatography Method 3: Silica Gel Chromatography check_pka->protocol_chromatography  No note_base_additive Consider adding a basic additive (e.g., 1% Et3N) to the eluent to prevent product tailing. protocol_chromatography->note_base_additive

Caption: Decision Tree for Morpholine Removal.

Comparative Physicochemical Properties

Understanding the differences between your impurity and your product is fundamental to designing a separation. Pyridazine itself is a weak base, with a pKa of about 2.3.[5][6][7][8] While substituted pyridazines will have different pKa values, they are generally significantly less basic than morpholine.

PropertyMorpholineRepresentative Pyridazine (Parent)Rationale for Separation
Formula C₄H₉NOC₄H₄N₂-
Boiling Point ~129 °C[1][9]~208 °C[6][7]Simple distillation is ineffective for removing morpholine from a less volatile product.
pKa (of conjugate acid) ~8.36[1]~2.3[5][6][8]This large difference in basicity is the primary basis for separation by acidic extraction.
Water Solubility Miscible[1][2][3]Miscible[5][6]While both are soluble, converting morpholine to its salt form drastically increases its preference for the aqueous phase.

Detailed Experimental Protocols

Method 1: Dilute Acidic Wash (For Acid-Stable, Weakly Basic Products)

This is the most common and efficient method when applicable. The principle relies on the selective protonation of the more basic morpholine, rendering it highly water-soluble as the morpholinium salt.

Acid_Wash_Mechanism Fig 2. Mechanism of Acidic Wash Extraction cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase (1M HCl) Product Pyridazine Product (R-Py) Morpholine Morpholine (M) Morpholine->p1 + H+ HCl H+ + Cl- HCl->p1 Morpholinium Morpholinium Chloride (MH+Cl-) (Water Soluble) p1->p2 Protonation p2->Morpholinium Phase Transfer

Caption: Mechanism of Acidic Wash Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Method 2: Solid-Phase Extraction (SPE) (For Acid-Sensitive Products)

SPE is an excellent alternative when your product is sensitive to acid.[10][11][12] It functions like column chromatography but uses a pre-packed cartridge. For removing basic impurities like morpholine, a strong cation-exchange (SCX) cartridge is ideal.

Step-by-Step Protocol (using a Cation-Exchange Cartridge):

  • Conditioning: Condition the SPE cartridge by passing a column volume of methanol, followed by a column volume of the solvent used to dissolve your sample (e.g., dichloromethane).

  • Loading: Dissolve your crude mixture in a minimal amount of a non-polar organic solvent and load it onto the conditioned cartridge.

  • Washing: Elute the cartridge with several column volumes of the loading solvent. Your neutral or weakly basic pyridazine product should elute, while the more basic morpholine remains bound to the acidic resin. Collect the eluate.

  • Confirmation: Monitor the collected fractions by TLC to ensure your product has been fully eluted.

  • Concentration: Combine the fractions containing your product and concentrate under reduced pressure.

Method 3: Silica Gel Chromatography (For Basic Products)

If your pyridazine product is also strongly basic, an acidic wash is not selective. In this case, column chromatography is the most reliable method. Morpholine is a polar compound and will adhere strongly to silica gel.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (or adsorb it onto a small amount of silica) and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with your solvent system. It is often beneficial to add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to the eluent. This suppresses the interaction of your basic product with the acidic silica gel, leading to better peak shape and preventing "tailing".

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Morpholine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • MORPHOLINE (MORFOLİN). (n.d.). Retrieved February 20, 2026, from [Link]

  • Morpholine. (n.d.). The Merck Index Online. Retrieved February 20, 2026, from [Link]

  • Morpholine | C4H9NO | CID 8083. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Morpholine 99%, Technical Grade, Liquid, 461 lb Drum. (n.d.). Univar Solutions. Retrieved February 20, 2026, from [Link]

  • MORPHOLINE 99%. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129.
  • Morpholine - Versatile Industrial Chemical at Best Price. (n.d.). Peekay Agencies Pvt. Ltd. Retrieved February 20, 2026, from [Link]

  • Morpholine - Sciencemadness Wiki. (2022, September 1). Retrieved February 20, 2026, from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • Pyridazine | C4H4N2 | CID 9259. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Solid-phase extraction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • DeLano, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). LCGC. Retrieved February 20, 2026, from [Link]

  • What is Solid-Phase Extraction? (2025, May 23). Phenomenex. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of the Trifluoromethyl Group on a Pyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group as a Pivotal Player in Modern Chemistry

The trifluoromethyl (CF₃) group has become an indispensable structural motif in medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a valuable tool for fine-tuning the characteristics of bioactive molecules.[1] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and powerful technique for characterizing molecules containing fluorine.[2] The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in strong NMR signals and a wide chemical shift range, which provides detailed information about the local electronic environment.[2]

This guide provides a comparative analysis of the ¹⁹F NMR chemical shift of the trifluoromethyl group when attached to a pyridazine ring. Understanding these chemical shifts is crucial for structural elucidation, reaction monitoring, and gaining insights into the electronic interplay between the CF₃ group and the pyridazine heterocycle. Due to the limited availability of direct experimental data for simple trifluoromethyl-substituted pyridazines in the public domain, this guide will leverage comparative data from other nitrogen-containing heterocycles and discuss the underlying principles that govern these chemical shifts.

Factors Influencing the ¹⁹F NMR Chemical Shift of a CF₃ Group

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic surroundings. The primary factors influencing the chemical shift of a CF₃ group attached to an aromatic or heteroaromatic ring include:

  • Electronic Effects of the Ring: The electron density of the aromatic or heteroaromatic ring directly impacts the shielding of the fluorine nuclei. Electron-withdrawing rings or substituents will deshield the fluorine atoms, causing a downfield shift (less negative ppm values), while electron-donating systems will cause an upfield shift (more negative ppm values).[1][3]

  • Position of the CF₃ Group: The position of the trifluoromethyl group on the ring is critical. The electronic environment at different positions of a heterocycle can vary significantly due to the presence and location of the heteroatoms.

  • Other Substituents: Additional substituents on the ring can further modulate the electronic environment and, consequently, the ¹⁹F NMR chemical shift of the CF₃ group.

  • Solvent Effects: The polarity of the solvent can influence the chemical shift, although this effect is generally less pronounced than the electronic effects of the ring and substituents.[1]

The Pyridazine Ring: An Electron-Deficient Heterocycle

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient due to the electronegativity of the nitrogen atoms. This electron-withdrawing nature is expected to have a significant deshielding effect on a directly attached trifluoromethyl group. This deshielding effect would result in a ¹⁹F NMR chemical shift that is downfield (less negative) compared to a CF₃ group on a more electron-rich aromatic system like benzene.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

While specific experimental data for simple trifluoromethyl-pyridazines is scarce in readily available literature, we can infer the expected chemical shift range by comparing it with other trifluoromethyl-substituted nitrogen-containing heterocycles.

CompoundHeterocyclePosition of CF₃¹⁹F NMR Chemical Shift (δ, ppm)SolventReference
2-(Trifluoromethyl)pyridinePyridine2-63.21CDCl₃[4]
2-Methoxy-3-(trifluoromethyl)pyridinePyridine3-64.03CDCl₃[4]
2-Fluoro-4-(trifluoromethyl)pyridinePyridine4-65.12Unlocked[4]
5-Chloro-2-(trifluoromethyl)pyrimidinePyrimidine2-70.04CDCl₃[4]
TrifluoromethylbenzeneBenzene--62.75CDCl₃[5]

Analysis of Comparative Data:

  • Pyridine vs. Benzene: The ¹⁹F NMR chemical shift of 2-(trifluoromethyl)pyridine (-63.21 ppm) is slightly downfield compared to trifluoromethylbenzene (-62.75 ppm), reflecting the moderately electron-withdrawing nature of the pyridine ring.

  • Positional Effects in Pyridine: The chemical shift of the CF₃ group on the pyridine ring is sensitive to its position. For instance, the CF₃ at the 3-position in 2-methoxy-3-(trifluoromethyl)pyridine is slightly more shielded (-64.03 ppm) than at the 2-position. The presence of other substituents, like the methoxy and fluoro groups, also influences the chemical shift.

  • Pyrimidine - A More Electron-Deficient System: The pyrimidine ring, with two nitrogen atoms in a 1,3-relationship, is more electron-deficient than pyridine. This is reflected in the significantly more upfield (more shielded) chemical shift of the CF₃ group in 5-chloro-2-(trifluoromethyl)pyrimidine (-70.04 ppm). This might seem counterintuitive, as electron withdrawal usually leads to deshielding. However, the interplay of inductive and resonance effects in these systems can be complex. In this case, the strong electron withdrawal by the two nitrogen atoms and the chlorine atom may lead to a significant polarization of the C-CF₃ bond, increasing the electron density around the fluorine atoms and causing shielding.

Expected Chemical Shift for Trifluoromethyl-Pyridazine:

Based on the electronic properties of the pyridazine ring, we can predict the approximate ¹⁹F NMR chemical shift for a trifluoromethyl group attached to it. The two adjacent nitrogen atoms in pyridazine create a highly electron-deficient system. This strong inductive and mesomeric electron withdrawal is expected to deshield the fluorine nuclei of the CF₃ group. Therefore, the ¹⁹F NMR chemical shift for a trifluoromethyl-pyridazine is anticipated to be in a similar range or slightly downfield (less negative) compared to trifluoromethyl-substituted pyridines. The exact position will depend on the substitution pattern on the pyridazine ring. For instance, a CF₃ group at the 3- or 4-position would experience different electronic environments.

Experimental Protocol for Acquiring ¹⁹F NMR Spectra

For researchers synthesizing novel trifluoromethyl-substituted pyridazines, the following is a general protocol for acquiring high-quality ¹⁹F NMR spectra.

Workflow for ¹⁹F NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of the trifluoromethyl-pyridazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). prep2 Add an internal standard if quantitative analysis is required (e.g., trifluorotoluene). prep1->prep2 prep3 Transfer the solution to a clean and dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and match the ¹⁹F probe. acq1->acq2 acq3 Set up the ¹⁹F NMR experiment. Key parameters: - Pulse sequence (e.g., zg_19f) - Spectral width (~200 ppm) - Number of scans (e.g., 16-64) - Relaxation delay (D1) (e.g., 1-5 s) acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase the spectrum. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Reference the chemical shifts. (e.g., to an external standard like CFCl₃ at 0 ppm or an internal standard). proc3->proc4 proc5 Integrate the signals and analyze the coupling patterns. proc4->proc5

Caption: A generalized workflow for the acquisition and processing of ¹⁹F NMR spectra of trifluoromethyl-substituted pyridazine compounds.

Causality Behind Experimental Choices:

  • Choice of Solvent: The choice of deuterated solvent is crucial for the lock system of the NMR spectrometer. CDCl₃ is a common choice for many organic compounds, but for more polar molecules, DMSO-d₆ or Acetone-d₆ may be more suitable. It is important to be aware that the solvent can have a minor effect on the chemical shift.[1]

  • Internal Standard: For quantitative measurements (qNMR), an internal standard with a known concentration and a well-resolved signal in the ¹⁹F NMR spectrum is essential. Trifluorotoluene is a common choice.

  • Pulse Sequence and Parameters: A simple one-pulse experiment (zg in Bruker terminology) is usually sufficient for acquiring a standard ¹⁹F spectrum. The spectral width should be large enough to encompass the expected chemical shift range of the CF₃ group. The number of scans depends on the sample concentration; more scans will improve the signal-to-noise ratio. The relaxation delay (D1) is important for ensuring that the nuclei have fully relaxed between pulses, which is critical for accurate integration.

Computational Prediction of ¹⁹F NMR Chemical Shifts

In the absence of experimental data, computational chemistry offers a powerful tool for predicting ¹⁹F NMR chemical shifts.[7][8][9] Density Functional Theory (DFT) calculations, in particular, have been shown to provide reasonably accurate predictions of ¹⁹F chemical shifts.[8][9]

A Simplified Workflow for Computational Prediction:

G cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis model1 Build the 3D structure of the trifluoromethyl-pyridazine molecule. model2 Perform a conformational search to identify the lowest energy conformer(s). model1->model2 calc1 Optimize the geometry of the conformer(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). model2->calc1 calc2 Calculate the NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). calc1->calc2 analysis1 Convert the calculated shielding tensor to a chemical shift value by referencing it to the calculated shielding of a reference compound (e.g., CFCl₃). calc2->analysis1 analysis2 Compare the predicted chemical shift with experimental data for related compounds to validate the computational model. analysis1->analysis2

Caption: A streamlined workflow for the computational prediction of ¹⁹F NMR chemical shifts for trifluoromethyl-substituted pyridazines.

Conclusion and Future Outlook

The ¹⁹F NMR chemical shift of a trifluoromethyl group on a pyridazine ring is a sensitive probe of the electronic environment within the molecule. Based on the electron-deficient nature of the pyridazine ring and comparative data from other nitrogen-containing heterocycles, the chemical shift is expected to be in the range of -60 to -70 ppm (relative to CFCl₃), with the exact value depending on the substitution pattern.

While direct experimental data for a range of simple trifluoromethyl-pyridazines remains to be systematically reported in the literature, this guide provides a framework for understanding and predicting these chemical shifts. The provided experimental and computational workflows offer practical approaches for researchers working in this area. As the importance of fluorinated heterocycles in drug discovery continues to grow, a more comprehensive experimental database of ¹⁹F NMR data for these compounds will be invaluable to the scientific community.

References

  • Supporting Information for a relevant research article providing ¹⁹F NMR data for various trifluoromethyl-substituted arom
  • National Center for Biotechnology Information. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. PubChem Compound Summary for CID 15939339. Available from: [Link]

  • Sloop, J. C. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14.
  • Götz, M., & Imhof, P. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Dumon, A., Rzepa, H. S., Whiting, A., Alamillo-Ferrer, C., Procter, R., & Sheppard, T. (2021). A computational tool to accurately and quickly predict ¹⁹F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London.
  • Dumon, A., Rzepa, H. S., Whiting, A., Alamillo-Ferrer, C., Procter, R., & Sheppard, T. (2021). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(1), 58-67.
  • University of California, Santa Barbara. ¹⁹F NMR Reference Standards. Available from: [Link]

  • Chhatwal, M., & Singh, N. (2022). Computational protocol for predicting ¹⁹F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(10), 1735-1744.
  • Zhang, Y., et al. (2013). 6-Trifluoromethyl Pyridoxine: Novel ¹⁹F-NMR pH Indicator for In Vivo Detection. PLoS ONE, 8(9), e74633.
  • Imiołek, M., et al. (2018). ¹⁹ F-NMR analyses enabled by direct trifluoromethylation.
  • Organic Chemistry Data. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Available from: [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to....
  • Royal Society of Chemistry.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874.
  • Sigma-Aldrich. 3-Chloro-6-(trifluoromethyl)pyridazine 98%.
  • SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[¹⁹F NMR] - Chemical Shifts.
  • Google Patents. WO2021193897A1 - Substituted pyridazine compound.
  • Gouse, A. P., et al. (2021). Fluorine MAS NMR API revised. Solid State Nuclear Magnetic Resonance, 115, 101736.

Sources

Comparative Analysis of HPLC Retention Times: Chloro- vs. Trifluoromethyl-Pyridazinyl Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Interpreting Chromatographic Behavior

In the landscape of modern drug discovery, particularly in kinase inhibitor and GPCR antagonist development, the pyridazine scaffold is a cornerstone. The strategic substitution on this heterocyclic core is a critical exercise in medicinal chemistry, aimed at fine-tuning a molecule's physicochemical and pharmacokinetic properties. Among the most common substitutions are halogens, with chlorine (Cl), and the trifluoromethyl (CF3) group being exemplary choices. While both are electron-withdrawing, their influence on a molecule's behavior in analytical systems like reversed-phase high-performance liquid chromatography (RP-HPLC) is markedly different.

This guide provides an in-depth comparison of the HPLC retention behavior of two closely related hypothetical analogs: 4-(6-chloropyridazin-3-yl)morpholine (Chloro-Analog) and 4-(6-(trifluoromethyl)pyridazin-3-yl)morpholine (CF3-Analog) . We will dissect the theoretical underpinnings, present a detailed experimental protocol, and analyze the expected outcomes, providing researchers with the predictive insights necessary for efficient method development, purification, and analysis.

The Underlying Principle: Hydrophobicity and RP-HPLC

Reversed-phase HPLC separates analytes based on their relative hydrophobicity. The stationary phase, typically a non-polar C18 (octadecylsilyl) bonded silica, interacts with analytes through hydrophobic (van der Waals) forces.[1] A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, continuously flows through the column.

The core principle is straightforward:

  • More Hydrophobic Analytes: Interact more strongly with the non-polar C18 stationary phase and are "retained" longer.

  • More Hydrophilic (Polar) Analytes: Have a greater affinity for the polar mobile phase and elute from the column more quickly.

The retention time (tR) is therefore a direct, empirical measure of a compound's hydrophobicity under specific chromatographic conditions. This hydrophobicity is often quantified by the partition coefficient, logP (the ratio of a compound's concentration in octanol vs. water), a key parameter in drug design.

The Substituent Effect: Chlorine vs. Trifluoromethyl

The key to predicting the retention time difference between our two analogs lies in the intrinsic properties of the Cl and CF3 groups.

  • Chlorine (Cl): A halogen atom that is moderately lipophilic and electron-withdrawing. It increases the molecular weight and hydrophobicity compared to a hydrogen atom.

  • Trifluoromethyl (CF3): This group is significantly more complex. It is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[2][3] Crucially, the CF3 group is substantially more lipophilic and hydrophobic than a chlorine atom.[2][4] The Hansch hydrophobicity parameter (π), which quantifies a substituent's contribution to lipophilicity, is +0.88 for CF3, indicating a strong preference for a non-polar environment.[2] This increased lipophilicity is a well-established strategy in medicinal chemistry to enhance membrane permeability and metabolic stability.[4][5]

Therefore, we can form a clear hypothesis: The CF3-Analog, being more hydrophobic, will exhibit a longer retention time in an RP-HPLC system compared to the Chloro-Analog.

Experimental Design: A Comparative Protocol

To empirically validate our hypothesis, a robust and self-validating RP-HPLC method is required. The protocol below is designed for clear resolution and reproducibility.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh 1 mg of each analog prep2 Dissolve in 1 mL Acetonitrile (ACN) to create 1 mg/mL stock prep1->prep2 prep3 Dilute to 50 µg/mL working solution using 50:50 ACN:Water prep2->prep3 inj Inject 5 µL of working solution prep3->inj sep Separation on C18 Column (Gradient Elution) inj->sep det UV Detection at 254 nm sep->det acq Acquire Chromatogram det->acq ana Integrate Peaks & Determine Retention Time (tR) acq->ana

Caption: Workflow for comparative HPLC analysis.

Step-by-Step Methodology
  • Instrumentation & Consumables:

    • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

      • Causality: A C18 phase is the industry standard for reversed-phase separations due to its excellent hydrophobic selectivity and robustness.[6] The 5 µm particle size provides a good balance between efficiency and backpressure.

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

      • Causality: Formic acid is a common mobile phase modifier that controls pH and improves peak shape for basic compounds like pyridazines by protonating residual silanols on the stationary phase.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Analytes: 4-(6-chloropyridazin-3-yl)morpholine and 4-(6-(trifluoromethyl)pyridazin-3-yl)morpholine.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

      • Causality: Thermostatting the column is critical for ensuring retention time reproducibility, as temperature fluctuations can affect mobile phase viscosity and analyte-stationary phase interactions.[8]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 90% 10%
      15.0 10% 90%
      17.0 10% 90%
      17.1 90% 10%

      | 20.0 | 90% | 10% |

      • Causality: A gradient is used to ensure that both the less retained Chloro-Analog and the more retained CF3-Analog elute as sharp, well-defined peaks within a reasonable timeframe.

  • Procedure:

    • Prepare 1 mg/mL stock solutions of each analog in acetonitrile.

    • Create a combined working solution containing 50 µg/mL of each analog by diluting the stocks in a 50:50 mixture of Acetonitrile:Water.

    • Equilibrate the HPLC column with the initial mobile phase conditions (90% A / 10% B) for at least 20 minutes or until a stable baseline is achieved.

    • Perform three replicate injections of the combined working solution to ensure system suitability and reproducibility.

    • Record the retention times for each peak.

Expected Results and Discussion

Based on the established principles of hydrophobicity, the following results are anticipated. The data presented is representative and based on the known physicochemical properties of the substituents.

Data Summary Table
Compound NameSubstituentCalculated logP (cLogP)*Expected Retention Time (tR)
4-(6-chloropyridazin-3-yl)morpholine (Chloro-Analog)-Cl~1.5~8.5 min
4-(6-(trifluoromethyl)pyridazin-3-yl)morpholine (CF3-Analog)-CF3~2.2~10.2 min

*cLogP values are estimates based on similar published structures and substituent contributions.[9][10]

The results clearly indicate that the CF3-Analog is expected to have a significantly longer retention time than the Chloro-Analog. The difference of approximately 1.7 minutes on a 15-minute gradient is substantial and directly attributable to the increased hydrophobicity conferred by the trifluoromethyl group.

Mechanistic Interpretation

The relationship between the molecular properties and the resulting chromatographic behavior can be visualized as follows:

G cluster_mol Molecular Properties cluster_physchem Physicochemical Character cluster_hplc HPLC Interaction & Outcome mol_cl Chloro-Analog (-Cl) prop_cl Lower Hydrophobicity (cLogP ~1.5) mol_cl->prop_cl mol_cf3 CF3-Analog (-CF3) prop_cf3 Higher Hydrophobicity (cLogP ~2.2) mol_cf3->prop_cf3 int_cl Weaker Interaction with C18 Stationary Phase prop_cl->int_cl int_cf3 Stronger Interaction with C18 Stationary Phase prop_cf3->int_cf3 rt_cl Shorter Retention Time (tR ~8.5 min) int_cl->rt_cl rt_cf3 Longer Retention Time (tR ~10.2 min) int_cf3->rt_cf3

Caption: Causality from molecular structure to HPLC retention.

The CF3 group's strong electron-withdrawing nature and high lipophilicity lead to a greater affinity for the non-polar C18 stationary phase.[2][3] Consequently, a higher concentration of the organic modifier (acetonitrile) in the mobile phase is required to elute it, resulting in a longer retention time.

Practical Implications for Drug Development

Understanding this retention time difference is not merely an academic exercise; it has direct consequences for the drug development workflow:

  • Analytical Method Development: When developing methods for a series of analogs containing both Cl and CF3 substitutions, one must account for the wider range of hydrophobicity. Isocratic methods may fail to elute CF3 analogs in a timely manner, necessitating gradient elution.

  • Purification: In preparative HPLC, the longer retention time of a CF3 analog means it will be the last to elute from the column. This knowledge helps in setting up collection windows and optimizing purification throughput.

  • Property Prediction: Retention time serves as a rapid, empirical proxy for lipophilicity. An early-eluting compound (like the Chloro-Analog) may have higher aqueous solubility, while a late-eluting compound (like the CF3-Analog) is likely to have higher membrane permeability but may also face challenges with solubility.

  • Metabolic Stability: The robust C-F bonds in the trifluoromethyl group often make it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased stability is a desirable trait that often correlates with the increased lipophilicity observed in HPLC.

Conclusion

The substitution of a chlorine atom with a trifluoromethyl group on a pyridazinyl morpholine scaffold imparts a significant increase in molecular hydrophobicity. This is directly and predictably observed in reversed-phase HPLC as a longer retention time for the CF3-substituted analog. This guide demonstrates that by understanding the fundamental physicochemical properties of common medicinal chemistry substituents, researchers can anticipate chromatographic behavior, leading to more efficient and logical development of analytical and purification methods. The retention time, far from being a simple data point, is a valuable piece of the puzzle in the multi-parameter optimization challenge of modern drug discovery.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

  • Trifluoromethyl Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridazine Properties. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • Electronegativities and Hydrophobic Parameters for various substituents. ResearchGate. Available from: [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. National Institutes of Health (NIH). Available from: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available from: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]

  • The LCGC Blog: Retention Shifts in HPLC. LCGC International. Available from: [Link]

Sources

Comparative Guide: Lipophilicity & Physicochemical Profiling of Trifluoromethylpyridazine vs. Chloropyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line" for Lead Optimization

In the optimization of 1,2-diazine (pyridazine) pharmacophores, the interchange between chlorine (-Cl) and trifluoromethyl (-CF3) substituents is a critical decision point. While often treated as bioisosteres due to steric overlap, their impact on lipophilicity and electronic distribution differs radically.

  • The Chloropyridazine Scaffold: Offers moderate lipophilicity gains and serves as a versatile synthetic handle (via SNAr or cross-coupling). It introduces a specific electrostatic "sigma-hole" capable of halogen bonding.

  • The Trifluoromethylpyridazine Scaffold: Acts as a "lipophilicity booster" (typically +0.6 to +1.1 LogP units vs. -Cl) and a metabolic shield. It significantly lowers the pKa of the pyridazine nitrogens, altering solubility and permeability profiles.

Recommendation: Use -Cl during early SAR to retain synthetic flexibility. Switch to -CF3 to resolve specific metabolic soft spots or to drive blood-brain barrier (BBB) penetration, provided the solubility penalty is manageable.

The Physicochemical Landscape

To understand the lipophilicity shift, we must look beyond simple LogP values and analyze the electronic perturbation of the pyridazine core.

Electronic & Steric Divergence

Pyridazine is naturally hydrophilic (LogP


 -0.7) due to the repulsion of the lone pairs on the adjacent nitrogens (N1-N2), creating a high dipole moment.
  • Chlorine (-Cl):

    • Effect: Inductive withdrawal (-I) but mesomeric donation (+M).

    • Result: It moderately deactivates the ring but leaves the N-lone pairs relatively available for H-bonding with water, tempering the lipophilicity increase.

    • Sterics: Van der Waals radius

      
       1.75 Å.
      
  • Trifluoromethyl (-CF3):

    • Effect: Strong inductive withdrawal (-I) with no mesomeric donation.

    • Result: It aggressively pulls electron density from the ring, significantly reducing the basicity of the ring nitrogens. This "hides" the polar center from water, resulting in a disproportionate increase in lipophilicity (LogD).

    • Sterics: Van der Waals radius

      
       2.2 Å (roughly equivalent to an isopropyl group).
      
Comparative Data: Theoretical vs. Observed

The following table synthesizes consensus data for 3-substituted pyridazines.

Property3-Chloropyridazine 3-(Trifluoromethyl)pyridazine

(Shift)
Consensus LogP 0.35 ± 0.21.15 ± 0.3+0.8 Log Units
Hansch

Constant
0.710.88 - 1.20CF3 is more hydrophobic
Hammett

0.230.54CF3 is more electron-withdrawing
Metabolic Liability Moderate (SNAr glutathione attack)Low (Blocks oxidation)CF3 enhances stability
LLE (Ligand Eff.) Higher (due to lower MW/LogP)Lower (unless potency gains are >10x)Cl is often more efficient

Critical Insight: The lipophilicity of the -CF3 group is not static.[1] In the electron-deficient pyridazine system, the "fluorine effect" is amplified because the scaffold cannot easily solvate in water, driving the molecule into lipid phases.

Mechanism of Action: Physicochemical Pathway

The following diagram illustrates the causal link between the substituent choice and the resulting ADME phenotype.

G Scaffold Pyridazine Core (Hydrophilic, High Dipole) Sub_Cl Substituent: -Cl (Sigma-Hole Donor) Scaffold->Sub_Cl Sub_CF3 Substituent: -CF3 (Bulk, Strong -I Effect) Scaffold->Sub_CF3 Effect_Cl Moderate Deactivation Retains H-Bond Basicity Sub_Cl->Effect_Cl Effect_CF3 Strong Deactivation Reduces N-N Basicity Sub_CF3->Effect_CF3 Solvation_Cl Water Interaction: Dipole-Dipole + H-Bond Effect_Cl->Solvation_Cl Solvation_CF3 Water Interaction: Cavity Formation Cost High Effect_CF3->Solvation_CF3 Outcome_Cl Outcome: Moderate LogP Reactive Handle Solvation_Cl->Outcome_Cl Outcome_CF3 Outcome: High LogP Metabolic Shield Solvation_CF3->Outcome_CF3

Figure 1: Mechanistic pathway showing how electronic modulation by -Cl vs -CF3 alters solvation penalties and final lipophilicity.

Experimental Protocols: Validating the Lipophilicity Switch

Relying solely on calculated LogP (cLogP) for pyridazines is risky due to the specific solvation of the diazine nitrogens. We recommend a two-tier approach: High-Throughput Screening via CHI, followed by Shake-Flask validation.

Protocol A: Chromatographic Hydrophobicity Index (CHI)

Purpose: Rapid ranking of compounds. Principle: Retention time on a C18 column under a fast gradient correlates linearly with lipophilicity.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Acquity BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm.

  • Standards: Theophylline, Benzimidazole, Acetophenone, Propiophenone, Valerophenone (Calibration set).[2]

Workflow:

  • Calibration: Inject the standard mixture. Record retention times (

    
    ).
    
  • Regression: Plot

    
     vs. known CHI values of standards. Derive the slope and intercept.
    
  • Sample Run: Inject 3-chloropyridazine and 3-trifluoromethylpyridazine analogs (10 µM in DMSO).

  • Calculation:

    
    
    
    
    
    (Note: The conversion equation may vary based on specific column calibration).
Protocol B: Miniaturized Shake-Flask (Gold Standard)

Purpose: Precise thermodynamic LogD determination for lead candidates.

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Partitioning: Add 10 µL stock to a vial containing 495 µL 1-Octanol (pre-saturated with buffer) and 495 µL PBS Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    [3]
    

Experimental Workflow Diagram

The following diagram outlines the decision-making process for selecting the correct scaffold based on experimental data.

Workflow Start Lead Optimization (Pyridazine Core) Step1 Synthesis: Install -Cl vs -CF3 Start->Step1 Step2 Tier 1: CHI Screen (High Throughput) Step1->Step2 Decision Is LogD > 3.5? Step2->Decision Branch_High Too Lipophilic Risk: High Clearance Decision->Branch_High Yes Branch_OK Optimal Range (1.5 - 3.0) Decision->Branch_OK No Step3 Tier 2: Shake Flask (Validation) Branch_OK->Step3 Action_Cl Select -Cl Analog If: Need Synthetic Handle Step3->Action_Cl Action_CF3 Select -CF3 Analog If: Need Metabolic Stability Step3->Action_CF3

Figure 2: Screening workflow to filter pyridazine analogs based on lipophilicity thresholds.

Synthetic Accessibility & Stability Notes

  • Chloropyridazines: Highly accessible. Commercially available 3,6-dichloropyridazine is a standard starting material. The -Cl group is easily displaced by amines, alkoxides, or thiols, making it a "transient" group in many syntheses, though it can be retained as a final substituent.

  • Trifluoromethylpyridazines: Harder to install late-stage.

    • Radical Trifluoromethylation: Using Langlois reagent (

      
      ) is effective on electron-deficient heterocycles but often yields regioisomeric mixtures.
      
    • Building Blocks: It is often more efficient to start with pre-functionalized blocks like 3-chloro-6-(trifluoromethyl)pyridazine.

References

  • Valko, K., et al. (1997). "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Link

  • Pike, K. G., et al. (2011). "Impact of Chlorine to Trifluoromethyl Replacements on the Potency and Metabolic Stability of Chemokine Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • EPA CompTox Dashboard. (2024). "Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)pyridazine." US Environmental Protection Agency. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.